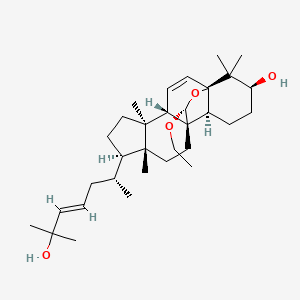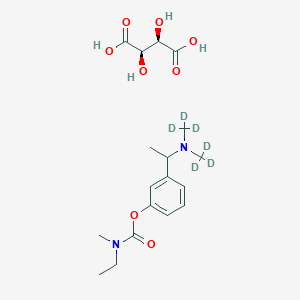
Ondansetron-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ondansetron-d6 (hydrochloride) is a deuterated form of ondansetron hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. The deuterium atoms in ondansetron-d6 replace hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron-d6 (hydrochloride) involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of ondansetron-d6 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Condensation Reactions: Combining deuterated precursors to form the desired product.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ondansetron-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.
Applications De Recherche Scientifique
Ondansetron-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to track the drug’s metabolism and distribution in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its efficacy.
Biological Research: Investigates the interaction of the drug with biological targets, such as serotonin receptors.
Medical Research: Studies the drug’s effectiveness in preventing nausea and vomiting in various clinical settings.
Industrial Applications: Used in the development of new formulations and delivery systems for ondansetron.
Mécanisme D'action
Ondansetron-d6 (hydrochloride) exerts its effects by selectively blocking the serotonin 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This action prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The deuterium atoms in ondansetron-d6 do not alter the drug’s mechanism of action but can provide insights into its pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ondansetron: The non-deuterated form of ondansetron-d6.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms can provide more detailed information about the drug’s metabolism and distribution compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C18H20ClN3O |
|---|---|
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
9-(trideuteriomethyl)-3-[[2-(trideuteriomethyl)imidazol-1-yl]methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
MKBLHFILKIKSQM-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C([2H])([2H])[2H].Cl |
SMILES canonique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


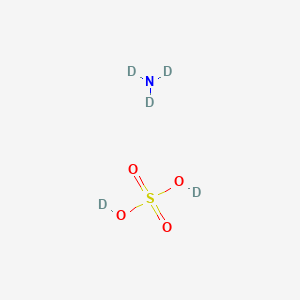
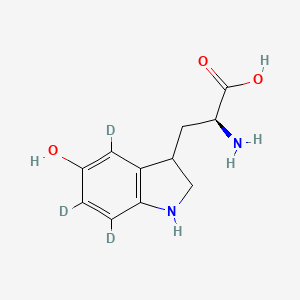
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
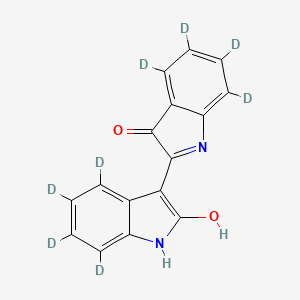


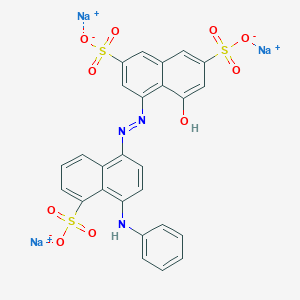
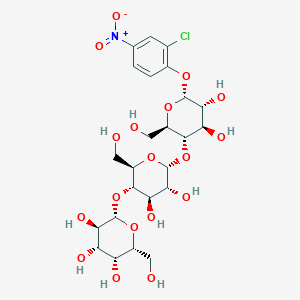
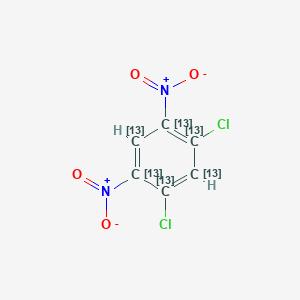
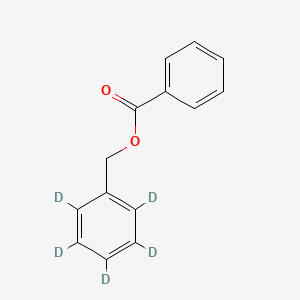
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
